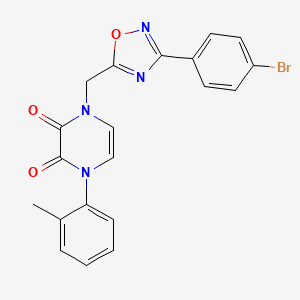
N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide, also known as BPTA, is a compound that has been widely studied in the field of medicinal chemistry. BPTA belongs to the class of pyridine derivatives and has been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide is not fully understood. However, studies have shown that this compound exerts its biological activities by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). Inhibition of these enzymes leads to a decrease in the production of prostaglandins and cytokines, which are involved in the inflammatory response.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, analgesic, and antipyretic activities, this compound has also been found to possess antimicrobial and antifungal activities. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide is its potent anticancer activity. This compound has been found to be more effective than other anticancer agents, such as cisplatin and doxorubicin. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. Another limitation of this compound is its potential toxicity, which needs to be further investigated.
Zukünftige Richtungen
For the study of N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide include the development of this compound analogs with improved properties and the investigation of its potential use in combination with other anticancer agents and immunotherapy.
Synthesemethoden
N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide can be synthesized using a multi-step reaction starting from 4-bromoaniline. The first step involves the reaction of 4-bromoaniline with 2-acetylpyridine to form N-(4-bromophenyl)-2-acetylpyridin-1-amine. The second step involves the reaction of N-(4-bromophenyl)-2-acetylpyridin-1-amine with tosyl chloride to form N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide. The final step involves the reaction of N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide with sodium hydroxide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of this compound is its use as an anticancer agent. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. In addition to its anticancer activity, this compound has also been found to possess anti-inflammatory, analgesic, and antipyretic activities.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-14-4-10-19(11-5-14)30(28,29)21-15(2)12-16(3)25(22(21)27)13-20(26)24-18-8-6-17(23)7-9-18/h4-12H,13H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOKOFNWTNYYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC=C(C=C3)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2687392.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2687393.png)
![2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2687394.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687395.png)
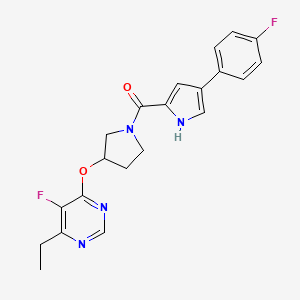
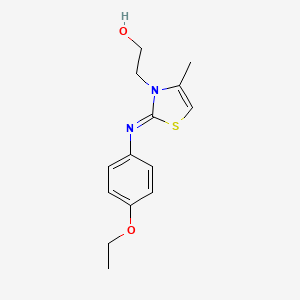

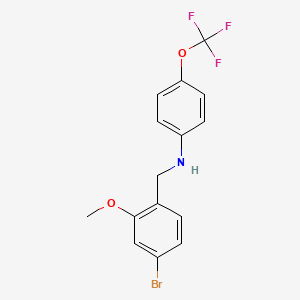
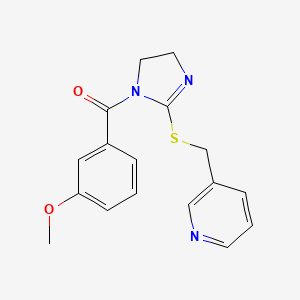
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B2687404.png)
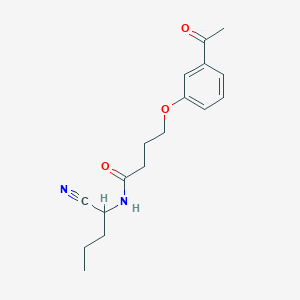
![5-[4-(2-Chlorophenyl)piperazino]-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2687406.png)

